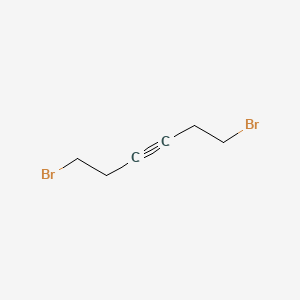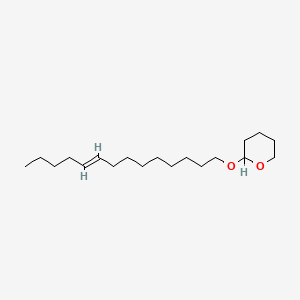
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)-: is a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the larger family of 2H-pyrans, which are known for their presence in various natural products and their utility in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is versatile and can be adapted to produce various derivatives of 2H-pyrans. The reaction typically requires the presence of catalysts such as Lewis acids (e.g., In3+) or Brønsted acids (e.g., iodine) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 2H-pyrans may involve large-scale synthesis using similar electrocyclization methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more saturated derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery .
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications. Its derivatives may serve as leads for the development of new medications .
Industry: In industrial applications, 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- can be used in the production of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism by which 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
Comparison with Similar Compounds
- 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
- 2H-Pyran-2-methanol, tetrahydro-
- 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-
Uniqueness: 2H-Pyran, tetrahydro-2-((9E)-9-tetradecenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities .
Properties
CAS No. |
51812-91-0 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-[(E)-tetradec-9-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h5-6,19H,2-4,7-18H2,1H3/b6-5+ |
InChI Key |
FUYLUCBYVQPAQH-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC=CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)

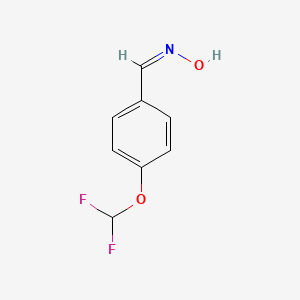

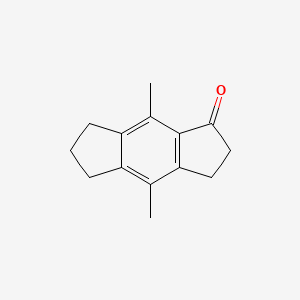
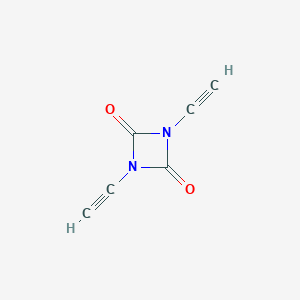
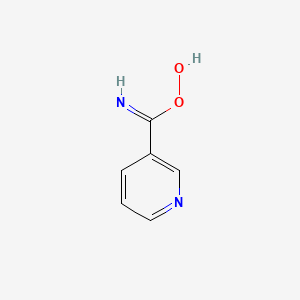
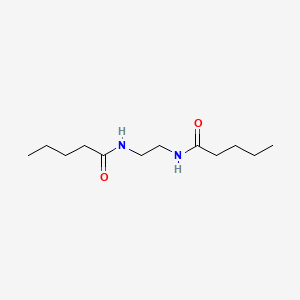
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
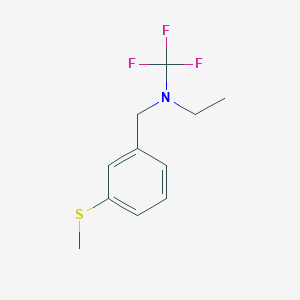
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

